![molecular formula C26H45NO2 B12556265 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide CAS No. 143282-03-5](/img/structure/B12556265.png)
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups and an acetamide moiety with two butyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 3,4-dihydroxybenzene with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like dimethylformamide.
Acetamide Formation: The phenoxy intermediate is then reacted with N,N-dibutylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction is typically performed at room temperature in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetic acid
- 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
- Bis[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the dibutylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
143282-03-5 |
|---|---|
Molecular Formula |
C26H45NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2-[3,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide |
InChI |
InChI=1S/C26H45NO2/c1-9-13-17-27(18-14-10-2)24(28)20-29-21-15-16-22(25(5,6)11-3)23(19-21)26(7,8)12-4/h15-16,19H,9-14,17-18,20H2,1-8H3 |
InChI Key |
SSRCTJUDTOLBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)COC1=CC(=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
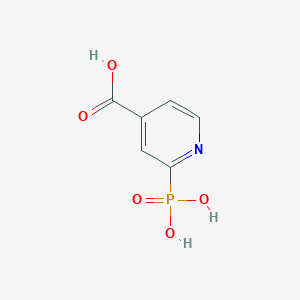

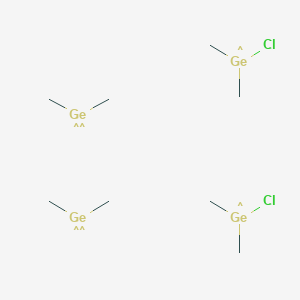
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
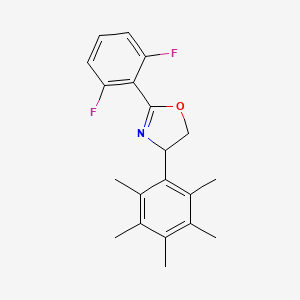
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)


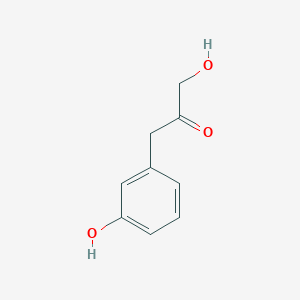
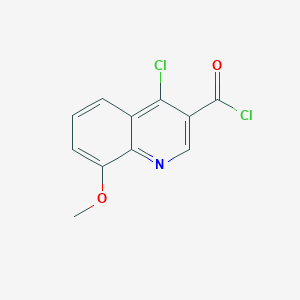
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12556263.png)
